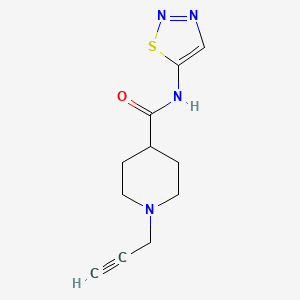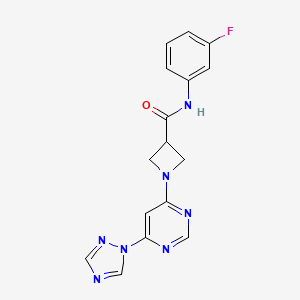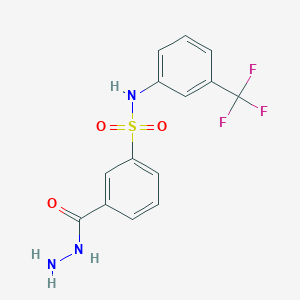
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, also known as TFB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TFB is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in various types of cancer cells.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antioxidant Potential
Sulfonamide derivatives have been extensively studied for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and inhibitors can be useful in treating diseases like Alzheimer's. Schiff bases of sulfonamide compounds have shown significant inhibition against these enzymes, with some derivatives demonstrating up to 91% inhibition. Moreover, these compounds also exhibit antioxidant potential, indicating their capability to scavenge free radicals and potentially mitigate oxidative stress-related damages in biological systems (Kausar et al., 2019).
Anticancer Activity
The synthesis and biological evaluation of sulfonamide derivatives have revealed their potential as anticancer agents. Certain compounds have demonstrated significant activity against various cancer cell lines, including leukemia, breast cancer, and non-small cell lung cancer, showcasing their potential in anticancer therapy. For instance, novel sulfonamide derivatives have been found to exhibit remarkable anticancer activity, with some compounds showing better efficacy than reference drugs in in vivo models (Rathish et al., 2012).
Chemical Synthesis and Molecular Docking
Sulfonamide compounds are pivotal in chemical synthesis, serving as intermediates in the creation of complex molecules. Their synthesis often involves innovative methodologies, including microwave irradiation and click chemistry, to generate derivatives with potential biological activities. Additionally, molecular docking studies of these compounds have helped understand their interaction mechanisms with target enzymes, further assisting in the design of more potent inhibitors. Such synthetic and computational approaches enhance the understanding of the structure-activity relationship (SAR) and the development of new therapeutic agents (Gul et al., 2016).
Pathological Pain Management
Research into the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides has uncovered their utility in treating pathological pain models in mice. These compounds, through a controllable synthetic method, have shown to possess anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) alternatives for pain management (Lobo et al., 2015).
Eigenschaften
IUPAC Name |
3-(hydrazinecarbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c15-14(16,17)10-4-2-5-11(8-10)20-24(22,23)12-6-1-3-9(7-12)13(21)19-18/h1-8,20H,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKSVBWSGSNEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)
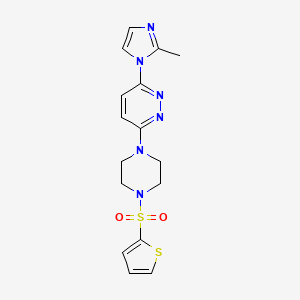
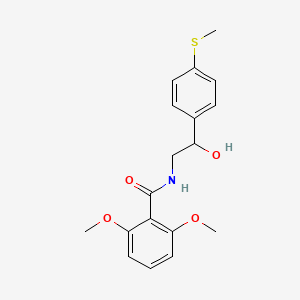
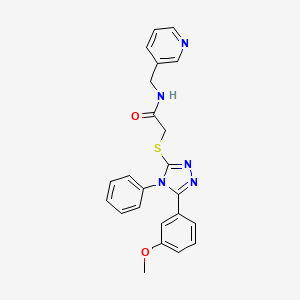
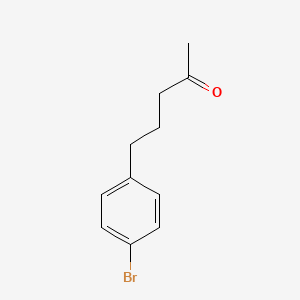
![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2734812.png)
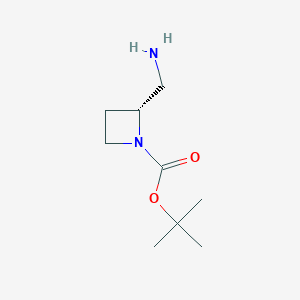
![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)
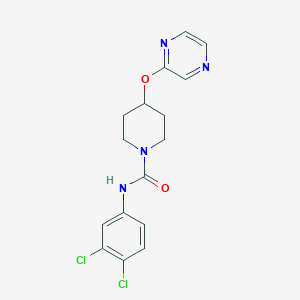
![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)
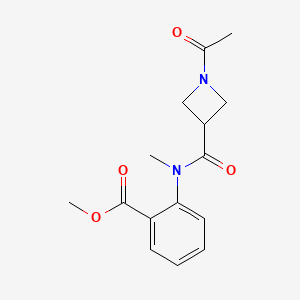
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)
